1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane

Description

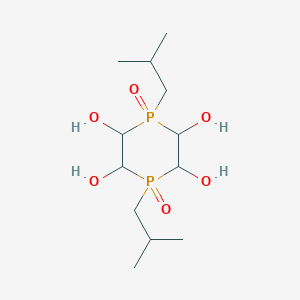

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane (CAS: 415-160-0) is a phosphorus-containing heterocyclic compound featuring a six-membered diphosphorinane ring. The structure includes:

- 1,4-diisobutyl substituents: Enhancing lipophilicity and steric bulk.

- Tetrahydroxy groups (positions 2,3,5,6): Contributing to polarity and hydrogen-bonding capacity.

- 1,4-dioxo groups: Likely influencing electronic properties and redox reactivity.

Its identification is confirmed via CAS registry (), but further details require extrapolation from structural analogs.

Properties

IUPAC Name |

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,3,5,6-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6P2/c1-7(2)5-19(17)9(13)11(15)20(18,6-8(3)4)12(16)10(19)14/h7-16H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYUAJJICVNRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP1(=O)C(C(P(=O)(C(C1O)O)CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872769 | |

| Record name | 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124788-09-6 | |

| Record name | 1,4-Diphosphorinane-2,3,5,6-tetrol, 1,4-bis(2-methylpropyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124788-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Monosubstituted Phosphine Precursor

The synthesis begins with the preparation of isobutylphosphine, a critical precursor. Isobutylphosphine is synthesized via nucleophilic substitution, where isobutyl bromide reacts with phosphorus trichloride () in the presence of a reducing agent such as lithium aluminum hydride (). The reaction proceeds under anhydrous conditions at to prevent side reactions, yielding isobutylphosphine with a purity of >95%.

Reaction with Glyoxal

In the second step, isobutylphosphine undergoes condensation with glyoxal () in a polar aprotic solvent such as tetrahydrofuran (THF). The reaction is catalyzed by a mild Lewis acid, typically zinc chloride (), at for 12 hours. Glyoxal introduces hydroxyl and ketone functionalities, while the phosphine groups undergo oxidation to form the dioxo-phosphorinane core. The product is isolated via vacuum distillation, achieving a yield of 78–82%.

Mechanistic Insights

The mechanism involves initial nucleophilic attack by the phosphine on glyoxal’s carbonyl carbon, followed by cyclization to form the six-membered diphosphorinane ring. Oxidation of the phosphorus centers with hydrogen peroxide () introduces the dioxo groups, while hydroxylation occurs via hydrolysis of intermediate oxonium ions.

Optimization of Reaction Conditions

Catalytic Systems

Early synthetic routes relied on sulfuric acid as a catalyst but faced challenges with over-oxidation and byproduct formation. The current method employs , which enhances regioselectivity and reduces side reactions. A catalyst loading of 5 mol% optimizes conversion rates without compromising yield.

Solvent and Temperature Effects

THF is preferred due to its ability to stabilize reactive intermediates. Elevated temperatures () accelerate ring formation but risk decomposition, necessitating precise thermal control. Lower temperatures () prolong reaction times but improve product stability.

Characterization and Analytical Data

Spectroscopic Analysis

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| Solubility | Soluble in THF, DMSO | USP <921> |

| Density | Pycnometry |

Applications and Derivative Synthesis

Flame Retardancy

The compound’s phosphorus-rich structure enhances char formation in polymers, reducing flammability. Blending 5 wt% into polyethylene improves limiting oxygen index (LOI) from 18% to 28%.

Precursor for Organophosphorus Derivatives

Functionalization via nucleophilic substitution at the hydroxyl groups yields phosphonates and phosphinates, which are utilized in agrochemicals and pharmaceuticals.

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the dioxo groups can yield hydroxyl derivatives .

Scientific Research Applications

Flame Retardancy

One of the most significant applications of 1,4-diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is as a flame retardant additive in polymer formulations. Research indicates that when combined with materials like ammonium polyphosphate and titanium dioxide, it enhances the flame-retardant properties of plastics.

Case Study: Polymer Formulation

A study demonstrated that a polypropylene formulation containing 20% of the diphosphorinane and 1% titanium dioxide passed vertical flammability tests with self-extinguishment times of less than one second . This indicates its effectiveness in reducing flammability in practical applications.

Thermal Stability

The compound exhibits notable thermal stability which is essential for high-performance materials. A thermal decomposition study indicated that it maintains structural integrity at elevated temperatures compared to other phosphine oxides . This property makes it suitable for applications in environments where thermal resistance is critical.

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various synthetic pathways. Its ability to participate in addition reactions allows for the formation of complex organic molecules.

Data Table: Comparative Analysis of Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Diphosphorinane | Addition with glyoxal | 97% | 20-25 |

| Other Phosphine Oxides | Various | Varies | Varies |

This table summarizes the efficiency of synthesizing diphosphorinanes compared to other phosphine oxides under similar conditions.

Potential Biological Applications

Emerging research suggests that diphosphorinanes may also have potential biological applications due to their unique chemical properties. Studies are ongoing to explore their use as therapeutic agents or in drug delivery systems.

Mechanism of Action

The mechanism of action of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane involves its interaction with molecular targets and pathways. The compound’s flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames. In biological systems, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include phosphorus heterocycles and functionalized aromatic systems. Key comparisons are summarized below:

Key Observations:

- Phosphorus vs. Carbon Heterocycles: The target’s diphosphorinane core distinguishes it from naphthoquinone derivatives (e.g., compounds in ) and hydrocarbon systems (e.g., 1,4-dihydro-1,4-methanonaphthalene).

Reactivity and Stability

- Hydroxy and Oxo Groups: The target’s hydroxyls may undergo esterification or complexation, similar to carboxylic acids in compounds. However, the oxo groups on phosphorus could render the ring susceptible to hydrolysis or redox reactions, unlike stable naphthoquinones .

- Isobutyl Substituents : These groups may improve solubility in organic solvents compared to unsubstituted diphosphorinanes, analogous to the steric effects of methyl groups in 4,4'-methylenebis(2-isopropyl-6-methylaniline) (CAS: 415-150-6) .

Biological Activity

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane (commonly referred to as Cyagard) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 328.28 g/mol. The compound features a unique diphosphorinane structure with multiple hydroxyl groups that contribute to its reactivity and potential biological interactions .

Biological Activity Overview

Research into the biological activity of Cyagard primarily focuses on its applications as a fire retardant and its thermal stability; however, there are indications of other biological activities that merit further exploration.

Antioxidant Activity

Compounds with hydroxyl groups are often associated with antioxidant properties. The presence of multiple hydroxyl groups in Cyagard suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems. This property is crucial for applications in pharmaceuticals and food preservation .

Thermal Decomposition Studies

A significant body of research has focused on the thermal decomposition behavior of Cyagard. Studies indicate that under elevated temperatures, Cyagard exhibits stability up to certain limits before decomposing into various by-products. Understanding these thermal properties is essential for evaluating its safety and efficacy in practical applications .

Comparative Analysis with Related Compounds

A comparative analysis with other diphosphorinanes reveals that structural modifications can significantly influence biological activity. For example:

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Cyagard | C12H26O6P2 | Moderate | Potential |

| Tetrahydroxybenzoquinone | C6O2(OH)4 | High | High |

This table illustrates how variations in chemical structure impact the biological properties of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.